molecular formula C12H15NO4 B8708798 5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one CAS No. 66892-84-0

5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No. B8708798
M. Wt: 237.25 g/mol
InChI Key: CIOXIFWTLJGCOD-UHFFFAOYSA-N
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Patent
US04186129

Procedure details

10 mmol of 5-(3,4-dimethoxyphenyl)-2oxazolidinone is dissolved in 20 ml. of absolute dimethylformamide and combined with 11 mmol of sodium hydride. The mixture is then stirred for 40 minutes at 40°. After cooling, 20 mmol of methyl iodide in 5 ml. of dimethylformamide is added dropwise and thereafter the reaction mixture is agitated for 6 hours at 50°. After the dimethylformamide has been removed by evaporation, the mixture is taken up in chloroform and then washed first with a small amount of water and then with saturated sodium chloride solution, dried, filtered, and concentrated. The residue is chromatographed over 60 g. of silica gel with chloroform/methanol (96:4) as the eluent. Recrystallization from ethanol produces a 60% yield of 5-(3,4-dimethoxyphenyl)-3-methyl-2-oxazolidinone, m.p. 132°-133°.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[O:15][C:14](=[O:16])[NH:13][CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[H-].[Na+].[CH3:19]I>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[O:15][C:14](=[O:16])[N:13]([CH3:19])[CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1CNC(O1)=O
Step Two
Name
Quantity
11 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for 40 minutes at 40°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the reaction mixture is agitated for 6 hours at 50°
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the dimethylformamide has been removed by evaporation
WASH
Type
WASH
Details
washed first with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution, dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over 60 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1CN(C(O1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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